

Physicochemical properties of 5-(4-Chlorophenyl)isoxazole

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Compound of Interest

Compound Name: 5-(4-Chlorophenyl)isoxazole

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An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Chlorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(4-Chlorophenyl)isoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial structural motif and a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials. The physicochemical properties of this molecule—such as its lipophilicity, solubility, and solid-state characteristics—are fundamental parameters that govern its behavior in both chemical and biological systems. An accurate understanding of these properties is paramount for researchers aiming to optimize reaction conditions, design effective biological assays, and develop viable drug candidates. This guide provides a comprehensive analysis of the core physicochemical properties of **5-(4-Chlorophenyl)isoxazole**, details robust experimental protocols for its characterization, and contextualizes the data to support rational decision-making in research and development.

Introduction: A Key Scaffold in Modern Chemistry

5-(4-Chlorophenyl)isoxazole belongs to the azole family of five-membered heterocyclic compounds, specifically the isoxazoles, which contain adjacent oxygen and nitrogen atoms.[1]
[2] The substitution of a 4-chlorophenyl group at the 5-position creates a molecule with a

distinct electronic and steric profile.^[1] This particular arrangement has proven to be a valuable scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.^{[1][2][3][4]}

The journey from a promising chemical scaffold to a viable drug candidate is critically dependent on its physicochemical properties. These parameters directly influence the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a molecule. For instance, lipophilicity and aqueous solubility are key determinants of a compound's ability to cross biological membranes and be bioavailable. Therefore, a thorough characterization of the parent scaffold, **5-(4-Chlorophenyl)isoxazole**, provides an essential baseline for the rational design of new analogues with improved drug-like properties.

Core Physicochemical and Molecular Properties

The fundamental properties of **5-(4-Chlorophenyl)isoxazole** are summarized below. These values are essential for laboratory handling, analytical method development, and computational modeling.

Table 1: Molecular Identifiers and Core Properties of **5-(4-Chlorophenyl)isoxazole**

Property	Value	Source(s)
CAS Number	7064-32-6	^{[1][5][6]}
IUPAC Name	5-(4-chlorophenyl)-1,2-oxazole	^{[1][7]}
Molecular Formula	C ₉ H ₆ ClNO	^{[1][5][6]}
Molecular Weight	179.60 g/mol	^{[1][6]}
Appearance	White crystalline solid	^[5]
SMILES	<chem>C1=CC(=CC=C1C2=CC=NO2)Cl</chem>	^{[1][6]}

| InChIKey | DLWSAUPFARYKDH-UHFFFAOYSA-N ^[1] |

Table 2: Key Physicochemical Parameters for Drug Development

Parameter	Value	Significance	Source(s)
Melting Point	84–90 °C	Indicator of purity and solid-state stability	[5][8]
Calculated logP	2.995	Measures lipophilicity; impacts permeability and solubility	[1][6]
Polar Surface Area (TPSA)	26.03 Å ²	Predicts membrane permeability	[1][6]
Hydrogen Bond Donors	0	Influences solubility and receptor binding	[6]
Hydrogen Bond Acceptors	2	Influences solubility and receptor binding	[6]

| pKa (predicted) | Very Weak Base (<2) | Determines ionization state at physiological pH | N/A |

In-Depth Analysis of Key Properties

Lipophilicity and Solubility

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. With a calculated logP of 2.995, **5-(4-Chlorophenyl)isoxazole** is classified as a moderately lipophilic molecule.[1][6] This value is significant for several reasons:

- **Membrane Permeability:** This logP value falls within the optimal range for passive diffusion across biological membranes, a key attribute for orally bioavailable drugs.
- **Aqueous Solubility:** The moderate lipophilicity, driven by the chlorophenyl ring, suggests that the compound has limited solubility in water.[1] Conversely, it is expected to be readily soluble in common organic solvents like ethanol, dichloromethane, and chloroform, which is an important consideration for chemical synthesis and in vitro assay preparation.[1]
- **Drug-Likeness:** The compound adheres to Lipinski's Rule of Five criteria (logP < 5, MW < 500, H-bond donors < 5, H-bond acceptors < 10), making it an attractive starting point for

drug design.

Melting Point and Solid-State Characterization

5-(4-Chlorophenyl)isoxazole is a white crystalline solid at room temperature with a reported melting point in the range of 84–90 °C.[5][8] A sharp, well-defined melting point is a primary indicator of sample purity. For drug development professionals, the solid-state properties are crucial for formulation, stability, and manufacturing. Advanced techniques such as Differential Scanning Calorimetry (DSC) can be employed to obtain a precise melting temperature and enthalpy of fusion, providing deeper insights into the material's crystallinity and thermal stability.

Ionization State (pKa)

Experimental pKa data for **5-(4-Chlorophenyl)isoxazole** is not readily available in the literature. However, based on the electronic structure of the isoxazole ring, its basicity can be predicted. The nitrogen atom's lone pair of electrons is part of the aromatic π -system, and the adjacent electronegative oxygen atom further withdraws electron density. Consequently, the isoxazole ring is a very weak base, with a predicted pKa of the conjugate acid well below 2.0.

Implication for Researchers: At physiological pH (~7.4), **5-(4-Chlorophenyl)isoxazole** will exist exclusively in its neutral, non-ionized form. This is a critical piece of information, as the ionization state of a molecule profoundly affects its solubility, permeability, and interaction with biological targets.

Experimental Protocols for Characterization

To ensure scientific integrity, all synthesized compounds must be rigorously characterized. The following section details validated, step-by-step protocols for the synthesis and analysis of **5-(4-Chlorophenyl)isoxazole**.

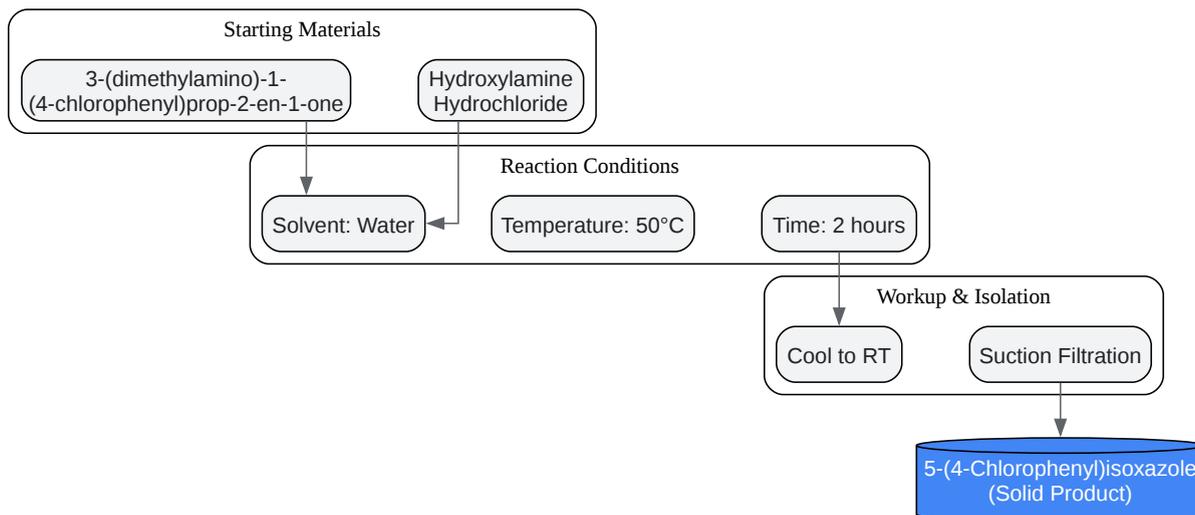
Protocol 1: Synthesis via Hydroxylamine-Based Cyclization

This method is notable for its efficiency, high yield, and use of an environmentally benign solvent system.[1][8] It proceeds by reacting an enaminone intermediate with hydroxylamine hydrochloride.

Methodology:

- Preparation of the Intermediate: Synthesize 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one from 4-chloroacetophenone and N,N-dimethylformamide dimethyl acetal.
- Cyclization Reaction:
 - In a round-bottom flask, dissolve 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1 mmol) in 10 mL of water.
 - Add hydroxylamine hydrochloride (1.2 mmol) to the solution.
 - Heat the reaction mixture to 50°C with stirring.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
- Workup and Isolation:
 - Upon completion, cool the reaction mixture to room temperature.
 - A precipitate of **5-(4-Chlorophenyl)isoxazole** will form.
 - Collect the solid product by suction filtration.
 - Wash the product with cold water and dry under vacuum.

Causality: The choice of water as a solvent and moderate heating provides a "green" and efficient pathway. The reaction mechanism involves a nucleophilic attack by hydroxylamine, followed by an intramolecular cyclization and the elimination of dimethylamine to yield the stable isoxazole ring.[1]



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Caption: Workflow for the synthesis of **5-(4-Chlorophenyl)isoxazole**.

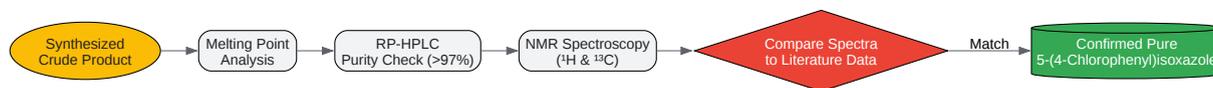
Protocol 2: Analytical Workflow for Identity and Purity Confirmation

This protocol establishes a self-validating system where multiple independent analyses confirm the final product's identity and purity.

Methodology:

- Solid-State Analysis (Melting Point):
 - Load a small amount of the dried, synthesized solid into a capillary tube.

- Use a standard melting point apparatus to determine the temperature range over which the solid melts.
- Validation: A sharp melting range consistent with the literature value (e.g., 85-87 °C) indicates high purity.[8]
- Purity Assessment (RP-HPLC):
 - Prepare a stock solution of the compound in acetonitrile or methanol (~1 mg/mL).
 - Inject 5-10 μ L onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid or TFA) at a flow rate of 1 mL/min.
 - Monitor the elution using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
 - Validation: Purity is assessed by integrating the peak area. A purity level of >97% is typically required for subsequent biological assays.
- Structural Confirmation (NMR Spectroscopy):
 - Dissolve ~5-10 mg of the compound in deuterated chloroform (CDCl_3).
 - Acquire ^1H and ^{13}C NMR spectra.
 - Validation: The observed chemical shifts and coupling constants must match the reported literature values, confirming the molecular structure.
 - ^1H NMR (400 MHz, CDCl_3): δ 8.30 (d, 1H), 7.73 (d, 2H), 7.45 (d, 2H), 6.52 (d, 1H).[8]
 - ^{13}C NMR (75 MHz, CDCl_3): δ 168.1, 150.8, 136.1, 129.2, 127.0, 125.6, 98.9.[8]



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Caption: A comprehensive analytical workflow for compound validation.

Conclusion

5-(4-Chlorophenyl)isoxazole is a compound with a well-defined and favorable set of physicochemical properties that make it an excellent starting point for research in drug discovery and materials science. Its moderate lipophilicity, solid-state nature, and predictable lack of ionization at physiological pH provide a solid foundation for designing derivatives with tailored ADME profiles. The experimental protocols detailed in this guide offer robust, validated methods for its synthesis and characterization, empowering researchers to proceed with confidence in their downstream applications. By integrating this fundamental physicochemical knowledge, scientists can accelerate the development of novel and impactful chemical entities.

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